molecular formula C48H40NO2P3 B14756978 10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B14756978
M. Wt: 755.8 g/mol
InChI Key: DYSGCUQLESLTBJ-UHFFFAOYSA-N
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Description

10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organophosphorus compound It is characterized by its unique pentacyclic structure, which includes multiple phosphanyl and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves the reaction of diphenylphosphine with a suitable diethyl ether derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, including purification and isolation steps to ensure high purity and yield. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The compound can participate in substitution reactions where one of the phosphanyl groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenated compounds as reagents.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:

    Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: Its potential interactions with biological molecules are studied for applications in medicinal chemistry.

    Industrial Applications: It is used in the synthesis of complex organic molecules and polymers.

Mechanism of Action

The mechanism by which 10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The phosphanyl groups act as electron donors, stabilizing the metal center and facilitating the catalytic process. The compound’s structure allows for multiple coordination sites, enhancing its effectiveness as a ligand.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis[(1S)-1-phenylethyl]dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine
  • (11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1,2-f]-1,3,2-dioxaphosphepin-4-amine

Uniqueness

10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is unique due to its pentacyclic structure and the presence of multiple phosphanyl groups. This structure provides enhanced stability and reactivity compared to similar compounds, making it a valuable ligand in various catalytic processes.

Properties

Molecular Formula

C48H40NO2P3

Molecular Weight

755.8 g/mol

IUPAC Name

10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C48H40NO2P3/c1-3-49(4-2)54-50-47-43(52(37-23-9-5-10-24-37)38-25-11-6-12-26-38)33-35-21-17-19-31-41(35)45(47)46-42-32-20-18-22-36(42)34-44(48(46)51-54)53(39-27-13-7-14-28-39)40-29-15-8-16-30-40/h5-34H,3-4H2,1-2H3

InChI Key

DYSGCUQLESLTBJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1OC2=C(C3=CC=CC=C3C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(O1)C(=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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